4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one
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Overview
Description
4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, an indazole moiety, and a pyrrolidinone group. The presence of the 3-chlorophenyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve heating and stirring under reflux conditions to ensure complete reaction.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
4-{[4-(3-CHLOROPHENYL)PIPERAZINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE is unique due to its complex structure and the presence of multiple functional groups This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C22H22ClN5O2 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C22H22ClN5O2/c23-16-4-3-5-17(13-16)26-8-10-27(11-9-26)22(30)15-12-20(29)28(14-15)21-18-6-1-2-7-19(18)24-25-21/h1-7,13,15H,8-12,14H2,(H,24,25) |
InChI Key |
KVGAOTBTKWNXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
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